Methyl 4-fluoro-5-iodo-2-methylbenzoate
Overview
Description
Methyl 4-fluoro-5-iodo-2-methylbenzoate is an organic compound with the molecular formula C9H8FIO2 It is a derivative of benzoic acid, featuring a methyl ester group, a fluorine atom at the 4-position, an iodine atom at the 5-position, and a methyl group at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-5-iodo-2-methylbenzoate typically involves the following steps:
Starting Material: The synthesis begins with 2-methylbenzoic acid.
Iodination: The iodination at the 5-position is commonly carried out using iodine and a suitable oxidizing agent like iodic acid.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-5-iodo-2-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while a Suzuki coupling reaction would produce a biaryl compound.
Scientific Research Applications
Methyl 4-fluoro-5-iodo-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-5-iodo-2-methylbenzoate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluoro-5-iodo-4-methylbenzoate
- Methyl 4-fluoro-2-methylbenzoate
- Methyl 2-fluoro-5-iodobenzoate
Uniqueness
Methyl 4-fluoro-5-iodo-2-methylbenzoate is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and biological activity. The combination of fluorine and iodine atoms provides distinct electronic and steric properties, making it a versatile compound in various research applications.
Biological Activity
Methyl 4-fluoro-5-iodo-2-methylbenzoate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in research and industry.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C9H8FIO2
- Molecular Weight : 292.06 g/mol
- IUPAC Name : this compound
The presence of fluorine and iodine atoms in its structure enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The halogen substituents (fluorine and iodine) can significantly influence the compound's reactivity, binding affinity, and overall pharmacological profile.
- Enzyme Interaction : The compound can act as a probe in biochemical assays, allowing researchers to study enzyme interactions and mechanisms.
- Substitution Reactions : The iodine atom can be replaced by other nucleophiles, facilitating various substitution reactions that are crucial in drug development.
- Oxidation and Reduction : It can participate in redox reactions, altering the oxidation state of functional groups, which may affect its biological activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess antimicrobial properties. For instance, the introduction of fluorine has been linked to improved activity against various bacterial strains. A comparative analysis of structurally related compounds demonstrated that those with fluorine substitutions often exhibited lower minimum inhibitory concentrations (MIC) against pathogens such as E. coli and Klebsiella pneumoniae:
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | TBD | E. coli WT |
Related Compound 1 | 0.008 | E. coli WT |
Related Compound 2 | 0.03 | K. pneumoniae WT |
The specific MIC for this compound requires further investigation but is expected to align with these findings based on structural similarities .
Case Studies
- Study on Fluorinated Compounds : A study focused on the optimization of fluorinated benzoates indicated that the introduction of fluorine at specific positions led to a significant enhancement in antibacterial activity against Gram-negative bacteria . This suggests that this compound could exhibit similar enhancements due to its fluorine content.
- DHDPS Inhibition : Compounds targeting Dihydrodipicolinate Synthase (DHDPS), an essential enzyme for bacterial survival, have shown promise as antibacterial agents. The structural modifications in this compound may allow it to act as a DHDPS inhibitor, although specific studies are needed to confirm this potential .
Applications in Research and Industry
This compound serves as a valuable building block in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its unique properties make it suitable for:
- Pharmaceutical Development : As a precursor for synthesizing novel drugs targeting various diseases.
- Biochemical Assays : Utilized in enzyme interaction studies, contributing to our understanding of biochemical pathways.
- Specialty Chemicals Production : Employed in creating materials with tailored properties for specific applications.
Properties
IUPAC Name |
methyl 4-fluoro-5-iodo-2-methylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FIO2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNVQROBXUTWTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)I)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FIO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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